molecular formula C22H27N5O2 B11234475 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline

Cat. No.: B11234475
M. Wt: 393.5 g/mol
InChI Key: OSRIDDKEVMVJFX-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methylaniline is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a methylaniline moiety

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]-2-methylaniline

InChI

InChI=1S/C22H27N5O2/c1-16-9-5-6-10-18(16)23-22(13-7-4-8-14-22)21-24-25-26-27(21)17-11-12-19(28-2)20(15-17)29-3/h5-6,9-12,15,23H,4,7-8,13-14H2,1-3H3

InChI Key

OSRIDDKEVMVJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methylaniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethoxyphenylhydrazine with sodium azide under acidic conditions.

    Cyclohexylation: The tetrazole derivative is then subjected to a cyclohexylation reaction using cyclohexyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Methylaniline: The final step involves coupling the cyclohexyl-tetrazole intermediate with 2-methylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methylaniline can undergo various types of chemical reactions:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-chloroaniline
  • **N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-fluoroaniline

Uniqueness

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methylaniline is unique due to the presence of both the tetrazole ring and the methylaniline moiety, which confer specific chemical properties and biological activities. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

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